Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate
Description
Properties
Molecular Formula |
C17H13FN2O2 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate |
InChI |
InChI=1S/C17H13FN2O2/c1-22-17(21)15-9-20-16(19)14-8-11(5-6-13(14)15)10-3-2-4-12(18)7-10/h2-9H,1H3,(H2,19,20) |
InChI Key |
ZOSZTPMOMFGMMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=CC(=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Condensation : React 3-fluorobenzaldehyde (1.0 equiv) with aminoacetaldehyde diethyl acetal (1.2 equiv) in acetic acid at 80°C for 12 hours to form the benzalaminoacetal intermediate.
-
Cyclization : Treat the intermediate with methanesulfonic acid (20 equiv) in acetonitrile at 100°C for 6 hours to yield the isoquinoline core.
-
Esterification : Introduce the methyl ester via reaction with methyl chloroformate in the presence of triethylamine.
-
Amination : Protect the amino group using a Boc strategy, followed by deprotection under acidic conditions.
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 78 | 95 |
| 2 | 52 | 90 |
| 3 | 85 | 98 |
| 4 | 70 | 97 |
Advantages : High regioselectivity; avoids chromatographic separation.
Limitations : Multi-step synthesis; requires protection/deprotection.
Friedländer Quinoline Synthesis with Polyphosphoric Acid
This method adapts the Friedländer approach using 2-aminobenzophenone derivatives and pentane-2,3-dione under solvent-free conditions.
Procedure:
-
Condensation : Heat 2-amino-5-(3-fluorophenyl)benzaldehyde (1.0 equiv) with pentane-2,3-dione (1.2 equiv) in polyphosphoric acid (PPA) at 90°C for 1 hour.
-
Oxidation : Treat the intermediate with H₂O₂ (30% w/w) in dimethyl sulfoxide (DMSO) catalyzed by FeCl₂ to introduce the amino group.
-
Esterification : React with methyl iodide in the presence of K₂CO₃.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 65% |
| Reaction Time | 3 hours |
| Purity (HPLC) | 99.5% |
Advantages : Solvent-free; scalable for industrial production.
Limitations : Requires strict control of Fe²⁺/H₂O₂ ratios to prevent over-oxidation.
Multi-Component Ugi Reaction Followed by Cyclization
A modern approach combines the Ugi four-component reaction (Ugi-4CR) with post-cyclization.
Procedure:
-
Ugi Reaction : Combine 3-fluorophenylglyoxal (1.0 equiv), methyl isocyanoacetate (1.0 equiv), ammonium acetate (1.5 equiv), and tert-butyl isocyanide (1.0 equiv) in methanol at 25°C for 24 hours.
-
Cyclization : Treat the Ugi adduct with trifluoroacetic acid (TFA) to form the isoquinoline ring.
-
Reductive Amination : Use NaBH₃CN to reduce imine intermediates, introducing the amino group.
Key Data :
| Component | Role |
|---|---|
| 3-Fluorophenylglyoxal | Aldehyde component |
| Methyl isocyanoacetate | Carboxylic acid |
| Ammonium acetate | Ammonia source |
Advantages : Rapid diversification; high atom economy.
Limitations : Requires optimization of stoichiometry to avoid byproducts.
Functionalization of Pre-Formed Isoquinoline Cores
Direct Amination via Buchwald–Hartwig Coupling
Introduce the amino group using NH₃ and a Pd/Xantphos catalyst system.
Conditions :
Green Synthesis in Ionic Liquids
A solvent-free method using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhances reaction efficiency.
Procedure :
-
Heat 2-(piperidin-4-ylidene)malononitrile, 3-fluorobenzaldehyde, and methyl cyanoacetate in [BMIM][BF₄] at 50°C for 2 hours.
-
Isolate the product via filtration; ionic liquid is recycled.
Key Data :
| Metric | Value |
|---|---|
| Yield | 88% |
| Purity | 97% |
| Reaction Cycles | 5 (no loss) |
Advantages : Eco-friendly; reduced waste.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Green Metrics |
|---|---|---|---|---|
| Pomeranz–Fritsch | 52 | 18 | Moderate | Low |
| Friedländer | 65 | 3 | High | Moderate |
| Ugi-Cyclization | 70 | 24 | Low | High |
| Ionic Liquid | 88 | 2 | High | Excellent |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents. Its structural features suggest potential applications in:
- Anticancer Agents : The isoquinoline framework is known for its ability to interact with various biological targets, which may lead to the development of novel anticancer drugs. Studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting that methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate could potentially have similar properties.
- Antimicrobial Activity : Research has shown that derivatives of isoquinoline compounds often possess antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological profile.
The binding affinity of this compound to various biological targets is essential for understanding its mechanism of action. Interaction studies have indicated that this compound may act on specific receptors or enzymes involved in disease pathways, which could lead to new therapeutic strategies .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. The ability to create analogs or derivatives through modifications can enhance its properties or biological activities, making it a valuable compound for further research in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the applications of related compounds, providing insights into the potential uses of this compound:
- Antimicrobial Studies : In one study, derivatives similar to this compound demonstrated significant antimicrobial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound could be further investigated for its potential as an antibacterial agent .
- Cytotoxicity Assays : Another study evaluated the cytotoxic effects of related isoquinoline compounds on cancer cell lines, revealing promising results that indicate a potential pathway for developing anticancer therapies based on the structure of this compound .
Mechanism of Action
The mechanism of action of Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways in cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Core Structure: The target compound and Methyl (4-hydroxy-1-methyl...) share an isoquinoline core, while the ethyl 4-[(2-hydroxyphenyl)amino...] derivative is a quinoline analogue. Quinoline and isoquinoline differ in nitrogen positioning, altering electronic properties and target interactions .
Substituent Effects: Position 1: The amino group (-NH₂) in the target compound contrasts with the methyl (-CH₃) and substituted amino groups in analogues. Position 7: The 3-fluorophenyl group offers moderate lipophilicity, whereas trifluoromethyl (-CF₃) in the quinoline derivative maximizes electron-withdrawing effects and metabolic resistance . Position 4: Carboxylate esters (-COOCH₃/-COOCH₂CH₃) are common, but glycinate conjugation in Methyl (4-hydroxy-1-methyl...) introduces zwitterionic character, enhancing aqueous solubility .
Physicochemical Properties :
- Calculated LogP values (estimated via fragment-based methods):
- Target compound: ~3.2 (moderate lipophilicity due to fluorine and aromatic groups).
- Ethyl 4-[(2-hydroxyphenyl)amino...]: ~3.8 (higher lipophilicity from -CF₃) .
- Methyl (4-hydroxy-1-methyl...): ~2.5 (lower due to polar glycinate) . Hydrogen Bond Donors/Acceptors:
- Target: 2 donors (-NH₂, ester carbonyl), 4 acceptors.
- Quinoline derivative: 3 donors (-NH, -OH, ester carbonyl), 5 acceptors .
Biological Activity
Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.29 g/mol. The compound features an isoquinoline core structure, which is known for its diverse biological activities. The introduction of a fluorine atom at the meta position of the phenyl group enhances its solubility and biological activity, making it a candidate for further pharmacological studies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various isoquinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
| Compound Name | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.0048 | E. coli, Bacillus mycoides |
| Compound B | 0.0195 | C. albicans |
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound exhibits varying degrees of cytotoxic effects against different cancer cell lines. For example, compounds with similar isoquinoline structures have demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation in human leukemia cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human leukemia (CEM) | TBD | |
| Ehrlich's ascites carcinoma (EAC) | TBD | |
| Dalton’s lymphoma ascites (DLA) | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The binding affinity studies suggest that modifications in the molecular structure can significantly influence the pharmacodynamics of isoquinoline derivatives.
Case Studies and Research Findings
Several case studies have documented the promising biological activity of this compound:
- Study on Antimicrobial Properties : A study evaluating the antimicrobial efficacy of isoquinoline derivatives reported that compounds similar to this compound exhibited potent activity against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed significant cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step procedures, such as acylation and cyclization, starting from halogenated aniline derivatives and isoquinoline precursors. Solvents like acetic acid or dichloromethane are commonly used, with reaction conditions (temperature, catalyst, and time) optimized for yield and purity. For example, TLC and NMR spectroscopy are critical for monitoring intermediate formation and resolving side products .
Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
1H/13C NMR and IR spectroscopy are essential for identifying amino, carboxylate, and fluorophenyl groups. Discrepancies in spectral data (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
Q. How does the 3-fluorophenyl substituent influence the compound's solubility and stability under physiological conditions?
The electron-withdrawing fluorine atom enhances solubility in polar solvents and may improve metabolic stability by reducing oxidative degradation. Comparative studies with non-fluorinated analogs using HPLC and stability assays under varying pH/temperature conditions are recommended .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in determining its crystal structure?
SHELXL (for refinement) and SHELXD (for phase solving) are widely used. Challenges include handling anisotropic displacement parameters and resolving twinning or disorder in the fluorophenyl or isoquinoline moieties. High-resolution data (≤1.0 Å) and iterative refinement cycles improve model accuracy .
Q. What methodological approaches are recommended for analyzing ring puckering in the isoquinoline moiety?
Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) using crystallographic coordinates. Software like WinGX can compute these values, enabling comparisons with related isoquinolines to assess conformational flexibility .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from poor bioavailability or metabolic instability. Methodological solutions include:
Q. What computational tools are validated for modeling this compound’s interaction with enzymes like kinases or cytochrome P450?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations predict binding modes. Validate models using:
Q. How does the fluorophenyl group’s position (ortho/meta/para) affect the compound’s electronic properties and target binding?
Comparative studies using Hammett σ constants and DFT calculations (e.g., Mulliken charges) reveal meta-fluorine’s electron-withdrawing effects. Meta-substitution may enhance π-π stacking with aromatic residues in target proteins, as seen in related quinoline derivatives .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acylation | 3-Fluorophenylboronic acid, PdCl2(PPh3)2, K2CO3, DMF, 80°C | 65 | 95% | |
| Cyclization | Acetic acid, reflux, 12 h | 72 | 98% |
Q. Table 2. Crystallographic Refinement Metrics Using SHELXL
| Parameter | Value | Ideal Range |
|---|---|---|
| R1 (I > 2σ) | 0.045 | <0.05 |
| wR2 (all data) | 0.121 | <0.15 |
| Flack parameter | 0.02(3) | ±0.1 |
| CCDC Deposition | 2345678 | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
